molecular formula C12H17NO B1605947 1-(3-Methoxyphenyl)piperidine CAS No. 32040-06-5

1-(3-Methoxyphenyl)piperidine

Cat. No.: B1605947
CAS No.: 32040-06-5
M. Wt: 191.27 g/mol
InChI Key: GZGYOLIWTUXMAR-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)piperidine is a chemical compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . This piperidine derivative is of significant interest in medicinal chemistry and neuroscience research, particularly for its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist . NMDA receptors are critically involved in synaptic transmission, and their overactivation is implicated in various neurological disorders. Piperidine derivatives structurally related to this compound have demonstrated prominent anticonvulsant effects in experimental models of grand epilepsy, effectively reducing seizure scores and duration . The mechanism is believed to involve non-competitive antagonism of the NMDA receptor complex, potentially blocking the receptor channel more effectively than other known compounds . Furthermore, research on analogous compounds suggests that this activity may be linked to a significant reduction in nitric oxide (NO) levels in brain tissue, which contributes to its antioxidant and neuroprotective profile . Handling of this substance requires appropriate safety measures. It is harmful by inhalation, in contact with skin, and if swallowed . Researchers should use this product only in a chemical fume hood and wear suitable personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

IUPAC Name

1-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGYOLIWTUXMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345595
Record name 1-(3-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32040-06-5
Record name 1-(3-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

One of the prominent methods to synthesize arylpiperidines, including 1-(3-methoxyphenyl)piperidine, involves palladium-catalyzed cross-coupling reactions. These methods typically use aryl halides and piperidine or its derivatives as substrates.

  • General Procedure:
    An aryl halide such as 3-bromoanisole (3-methoxybromobenzene) is reacted with piperidine in the presence of a palladium catalyst under heating conditions. The catalyst facilitates the formation of the C-N bond between the aromatic ring and the piperidine nitrogen.

  • Catalysts and Conditions:
    Catalysts such as palladium on carbon or palladium complexes are used, often with bases like sodium tert-butoxide in solvents such as o-xylene. The reaction temperature is typically around 120 °C, with inert atmosphere (nitrogen) to prevent catalyst deactivation.

  • Yields and Selectivity:
    Such reactions afford high yields (up to 96% mole yield reported for related piperazine analogs) and good selectivity, demonstrating broad substrate scope and functional group tolerance.

Parameter Details
Aryl halide 3-Bromoanisole (3-methoxybromobenzene)
Piperidine equivalent Typically 6:1 mole ratio (piperidine:aryl halide)
Catalyst Palladium complex (0.5% mole Pd)
Base Sodium tert-butoxide
Solvent o-Xylene
Temperature 120 °C
Reaction time ~3 hours
Atmosphere Nitrogen
Yield Up to 96% (for related piperazine)

Grignard Reagent Route via Carbonitrile Intermediates

Another synthetic strategy involves Grignard reagents derived from 3-methoxyphenyl bromide reacting with piperidine-containing nitriles.

  • Synthetic Steps:

    • Preparation of the Grignard reagent by reacting 3-bromoanisole with magnesium in dry ether.
    • Addition of this Grignard reagent to a piperidinyl carbonitrile compound under reflux conditions in tetrahydrofuran (THF).
    • Work-up involving quenching with ammonium chloride solution, extraction, and purification by column chromatography.
  • Yields and Challenges:
    The reaction is often slow and incomplete, requiring an excess of Grignard reagent to drive completion. Yields around 42% have been reported for derivatives closely related to this compound.

Step Description
Grignard reagent formation 3-Bromoanisole + Mg in dry ether
Reaction solvent Dry THF
Reaction temperature Reflux at 65-67 °C
Reaction time 5 hours reflux + overnight at room temp
Work-up Quench with ice-NH4Cl, extraction, drying
Yield ~42%

Hydrogenation and Reduction Techniques

Palladium- or rhodium-catalyzed hydrogenation of pyridine or dihydropyridine precursors bearing the 3-methoxyphenyl substituent can be used to obtain the saturated piperidine ring.

  • Method Highlights:

    • One-pot hydrogenation can combine multiple steps: removal of metalation groups, dehydroxylation, and pyridine reduction.
    • Use of triethylamine instead of hydrochloric acid can preserve hydroxyl groups and improve yields.
    • Rhodium catalysts are effective for substrates with fluorinated groups and operate under milder conditions with shorter reaction times.
  • Yields and Selectivity:
    Hydrogenation methods yield piperidine derivatives with high selectivity and good yields (often above 70%), providing access to various substituted piperidines including 3-substituted analogs relevant to this compound synthesis.

Enantioselective Reductive Heck and Derivatization

Recent advances include enantioselective synthesis of 3-substituted piperidines via reductive Heck reactions of pyridines with aryl boronic acids followed by hydrogenation and deprotection.

  • Procedure:

    • Cross-coupling of pyridine derivatives with 3-methoxyphenyl boronic acid under palladium catalysis.
    • Subsequent hydrogenation and carbamate deprotection steps yield enantioenriched 3-substituted piperidines.
  • Applications:
    This method enables the synthesis of enantiomerically enriched this compound derivatives, which are valuable in pharmaceutical research.

Step Description
Cross-coupling Pyridine + 3-methoxyphenyl boronic acid
Catalyst Palladium complex
Hydrogenation Pd/C or Wilkinson’s catalyst
Deprotection Aqueous KOH in methanol
Yield 70-80% over two steps
Enantiomeric excess (ee) Up to 96%

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Palladium-catalyzed cross-coupling 3-Bromoanisole, piperidine, Pd catalyst, NaOtBu, o-xylene, 120 °C Up to 96 High selectivity, broad substrate scope
Grignard reagent addition 3-Bromoanisole Mg Grignard, piperidinyl carbonitrile, THF reflux ~42 Slow reaction, requires excess Grignard
Hydrogenation of pyridine precursors Pd or Rh catalyst, H2 gas, triethylamine additive 70-80 One-pot functionalization, mild conditions
Enantioselective reductive Heck Pyridine, 3-methoxyphenyl boronic acid, Pd catalyst, hydrogenation 70-80 Access to enantioenriched products

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that piperidine derivatives, including 1-(3-Methoxyphenyl)piperidine, show promise in cancer therapy. For instance, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The incorporation of the methoxyphenyl group enhances the interaction with biological targets, potentially leading to improved therapeutic efficacy against cancers such as non-small cell lung cancer and breast cancer .

Neurological Disorders:
The compound's structural similarity to known neuroactive agents positions it as a candidate for treating neurological disorders. Research suggests that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in conditions like Alzheimer's disease and depression. Specifically, compounds featuring piperidine rings have been shown to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients .

Drug Development

NMDA Receptor Antagonism:
this compound is structurally related to NMDA receptor antagonists such as phencyclidine (PCP). This relationship suggests potential applications in pain management and the treatment of mood disorders. NMDA antagonists are known for their analgesic properties and may provide therapeutic avenues for neuropathic pain .

Synthesis of Novel Compounds:
The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity allows for modifications that can lead to the development of new pharmacological agents with tailored activities against specific biological targets .

Research Applications

Biochemical Assays:
In laboratory settings, this compound is utilized in various biochemical assays to study enzyme interactions and cellular responses. Its ability to affect enzyme activity makes it a valuable tool for researchers investigating metabolic pathways and drug interactions .

High-Throughput Screening:
Due to its pharmacological relevance, this compound is often included in high-throughput screening assays aimed at identifying new drug candidates. Its presence can help in evaluating the biological activity of libraries of compounds against specific targets .

Case Studies

Study FocusFindingsReference
Anticancer ActivityPiperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells.MDPI
Neurological ApplicationsInhibition of acetylcholinesterase linked to cognitive improvements in Alzheimer's models.MDPI
NMDA Receptor StudiesPotential analgesic effects observed in models using NMDA antagonists similar to PCP.WHO

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)piperidine involves its interaction with specific molecular targets. One of the primary targets is the N-methyl-D-aspartate (NMDA) receptor, where the compound acts as an antagonist. By blocking the NMDA receptor, it can modulate neurotransmission and produce effects such as altered mental states and potential therapeutic benefits for certain neurological conditions .

Comparison with Similar Compounds

Structural Analogues of 3-MeO-PCP

1-(4-Methoxyphenyl)piperidine (4-MeO-PCP)
  • Structural Difference : Methoxy group at the 4-position of the phenyl ring instead of 3-position.
  • Pharmacological Profile :
    • Similar NMDA receptor affinity (Ki < 100 nM) but lower sigma receptor affinity compared to 3-MeO-PCP .
    • Reduced selectivity for NMDA receptors, leading to weaker dissociative effects in vivo .
  • Synthesis : Analogous to 3-MeO-PCP, using 4-methoxybenzaldehyde as a starting material .
3-Methoxyeticyclidine (3-MeO-PCE)
  • Structural Difference : Ethylamine substituent on the cyclohexane ring instead of piperidine.
  • Pharmacological Profile :
    • High NMDA receptor affinity (Ki = 12 nM) but greater serotonin transporter (SERT) activity than 3-MeO-PCP, contributing to mixed stimulant-dissociative effects .
    • Shorter metabolic half-life due to ethylamine substitution .
Phencyclidine (PCP)
  • Structural Difference : Lacks the methoxy group on the phenyl ring.
  • Pharmacological Profile :
    • Lower NMDA receptor affinity (Ki = 150 nM) compared to 3-MeO-PCP (Ki = 25 nM) .
    • Broader off-target activity (e.g., dopamine reuptake inhibition), increasing psychosis risk .

Diphenidine Analogues

3-MeO-Diphenidine (3-MXP)
  • Structural Difference : Replaces the cyclohexyl group with a phenethyl chain.
  • Pharmacological Profile :
    • Retains NMDA receptor antagonism but with reduced potency (IC50 = 1.2 µM vs. 3-MeO-PCP’s IC50 = 0.3 µM) .
    • Enhanced metabolic stability due to the linear phenethyl structure .
  • Synthesis : Involves Weinreb amide intermediates and borohydride reduction .
4-MeO-Diphenidine (4-MXP)
  • Structural Difference : Methoxy group at the 4-position of the phenyl ring.
  • Pharmacological Profile :
    • Lower NMDA receptor binding affinity compared to 3-MXP, correlating with diminished behavioral effects in animal models .

Piperazine and Piperamide Derivatives

1-(3-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
  • Structural Difference : Incorporates a piperazine ring linked to piperidine.
  • Pharmacological Profile: Moderate 5-HT7 receptor affinity (Ki = 13 nM) but poor metabolic stability (26% parent compound recovery) . Limited NMDA activity, indicating structural specificity for serotonin receptors .
1-(3-Methoxyphenyl)piperamide Derivatives
  • Structural Difference : Amide substitution on the piperidine nitrogen.
  • Pharmacological Profile :
    • Exhibits antioxidant and antidepressant activity (e.g., IC50 = 0.207 mM for α-glucosidase inhibition), distinct from 3-MeO-PCP’s NMDA-focused effects .

Key Data Tables

Table 1: NMDA Receptor Binding Affinities

Compound Ki (nM) Selectivity (NMDA vs. Sigma)
3-MeO-PCP 25 High
4-MeO-PCP 85 Moderate
PCP 150 Low
3-MeO-PCE 12 Low (high SERT affinity)

Table 2: Metabolic Stability in Rat Hepatic Microsomes

Compound % Parent Compound Recovery
3-MeO-PCP 65%
3-MeO-PCE 45%
3-MXP 78%

Biological Activity

1-(3-Methoxyphenyl)piperidine, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 3-methoxyphenyl group. This structure can influence its interaction with biological targets, including various receptors and enzymes.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

  • Receptor Interactions :
    • The compound has been studied for its affinity towards various receptors, including histamine H3 and sigma-1 receptors. These interactions are crucial for understanding its pharmacological profile .
    • Piperidine derivatives have shown significant activity as antagonists at these receptors, which are involved in pain modulation and neuroprotection.
  • Anticancer Properties :
    • Similar compounds within the piperidine family have demonstrated anticancer effects through mechanisms such as apoptosis induction via the activation of specific signaling pathways (e.g., NF-κB, PI3K/Akt) that are also relevant to this compound .
    • The ability to inhibit tumor progression and induce cell cycle arrest has been noted in related studies, suggesting potential applications in cancer therapy .

Case Studies and Experimental Data

Several studies have highlighted the biological activities associated with this compound:

  • Study on Antinociceptive Activity : In vivo experiments indicated that derivatives of piperidine exhibit significant antinociceptive effects, suggesting potential for pain management applications .
  • Antioxidant Potential : Research has shown that piperidine-containing compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

CompoundReceptor AffinityAnticancer ActivityAntinociceptive Effect
This compoundHighModerateSignificant
PiperineModerateHighModerate
Other Piperidine DerivativesVariableVariableLow to Moderate

Q & A

Q. What synthetic methodologies are recommended for the regiospecific preparation of 1-(3-Methoxyphenyl)piperidine?

The regiospecific N-arylation of aliphatic amines, such as piperidine, with 3-methoxyphenyl precursors can be achieved under metal-free conditions. A validated protocol involves reacting piperidine with a pre-functionalized aryl salt (e.g., 3-methoxyphenyl diazonium salt) in toluene at room temperature for 4 hours, followed by column chromatography purification (pentane/EtOAc gradient). This method yields 46% of the target compound, confirmed via <sup>1</sup>H NMR and mass spectrometry .

Q. How is structural characterization of this compound performed to ensure purity and identity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and substituent positions (e.g., δ 3.80 ppm for methoxy protons in CDCl3) .
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV detection or diode array for purity assessment (>95%) .
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., methoxy C-O stretch at ~1250 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What is the pharmacological significance of this compound as an NMDA receptor ligand?

The compound exhibits high affinity for the glutamate NMDA receptor, acting as a non-competitive antagonist. Competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]MK-801) reveal sub-micromolar Ki values. This activity underpins its psychoactive effects, such as dissociative anesthesia and potential neurotoxicity, observed in rodent models .

Q. How can researchers resolve contradictions in antioxidant vs. pro-oxidant effects of this compound derivatives?

Discrepancies arise from experimental models and dosage variations. For example:

  • Antioxidant Activity : Demonstrated in pentylenetetrazole-induced kindling mice via reduced malondialdehyde (MDA) levels and increased glutathione (GSH) in hippocampal tissue at 10 mg/kg doses .
  • Pro-Oxidant Effects : Observed at higher doses (>20 mg/kg) in similar models, attributed to metabolic byproducts. Mitigation strategies include dose-response profiling and parallel measurement of oxidative markers (e.g., catalase, superoxide dismutase) .

Q. What analytical strategies are recommended for detecting this compound in biological matrices?

A validated LC-MS/MS method includes:

  • Extraction : Liquid-liquid extraction (LLE) with tert-butyl methyl ether from blood/urine.
  • Chromatography : C18 column with gradient elution (0.1% formic acid in acetonitrile/water).
  • Quantification : Limit of detection (LOD) of 0.16 mg/L in blood, with cross-validation via GC-MS for structural confirmation .

Q. How does the 3-methoxy substituent influence the pharmacokinetic profile compared to unsubstituted phenylpiperidines?

The methoxy group enhances lipophilicity (logP ≈ 3.2), increasing blood-brain barrier permeability. However, it also accelerates hepatic metabolism via cytochrome P450 (CYP2D6/3A4)-mediated O-demethylation, reducing plasma half-life in rodent studies. Comparative pharmacokinetic assays using radiolabeled analogs are recommended .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for assessing neurobehavioral effects in vivo?

  • Kindling Models : Pentylenetetrazole (PTZ)-induced seizures in mice, with EEG monitoring and post-mortem hippocampal oxidative stress assays .
  • Locomotor Activity Tests : Open-field assays to quantify hyperlocomotion or sedation at 5–30 mg/kg doses .
  • Control Considerations : Co-administration of NMDA receptor agonists (e.g., D-serine) to reverse effects and confirm mechanism .

Q. How can researchers address variability in receptor binding data across studies?

Standardize assay conditions:

  • Radioligand Choice : Use [<sup>3</sup>H]TCP instead of [<sup>3</sup>H]MK-801 for higher sensitivity to arylcyclohexylamines .
  • Membrane Preparation : Cortical/hippocampal tissues from Sprague-Dawley rats, homogenized in Tris-HCl (pH 7.4) .
  • Data Normalization : Express results as % displacement relative to reference antagonists (e.g., ketamine) .

Regulatory and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis/purification steps .
  • Waste Disposal : Incinerate solvents/contaminated materials at >800°C to prevent environmental release .
  • Emergency Response : Immediate rinsing with water for eye/skin contact and activated charcoal for accidental ingestion .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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